molecular formula C3H10ClNS B1581471 (3-Mercaptopropyl)ammonium chloride CAS No. 7211-54-3

(3-Mercaptopropyl)ammonium chloride

Cat. No. B1581471
CAS RN: 7211-54-3
M. Wt: 127.64 g/mol
InChI Key: GMEDUXHKSSWXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Mercaptopropyl)ammonium chloride, also known as 3-MPAC, is an organic compound used in a variety of scientific research applications. It is a quaternary ammonium salt and is composed of a positively charged nitrogen atom, three carbon atoms, and a chlorine atom. 3-MPAC has been used in a variety of biochemical, physiological, and laboratory experiments due to its unique properties.

Scientific Research Applications

Reactivity and Compound Formation

  • Ammonium chloride mixtures, when reacted with Monel (Cu68Ni32), yield compounds such as (NH4)2(NH3)x[Ni(NH3)2Cl4] and (NH4)5Cl2[CuCl2][CuCl4]. These compounds are studied for their crystal structures and reactivity, indicating potential applications in materials science (Meyer & Nockemann, 2001).

Anaerobic Oxidation in Environmental Processes

  • Anaerobic oxidation of ammonium, a process in which ammonium is converted to dinitrogen gas, is confirmed as a biological process. This has implications for understanding nitrogen cycles in environmental systems (van de Graaf et al., 1995).

Involvement in Synthesis Reactions

  • Ammonium chloride plays a role in the synthesis of complex chlorides and their decomposition to form rare-earth metal trichlorides, indicating its utility in the field of inorganic chemistry (Meyer & Ax, 1982).

Catalysis and Chemical Reactions

  • A study on the solution-phase catalysis associated with palladium leaching from immobilized thiols demonstrated the role of 3-mercaptopropyl-functionalized silica in catalysis, revealing insights into the mechanisms of Heck and Suzuki coupling reactions (Richardson & Jones, 2007).

Ion-Exchange and Electrochemical Properties

  • Quaternary ammonium-functionalized silica microspheres, obtained through a surfactant template route, show significant ion-exchange properties. This has implications for applications in electrochemistry and environmental remediation (Walcarius & Ganesan, 2006).

Antimicrobial Applications

  • The application of quaternary ammonium salts, such as (3-Mercaptopropyl)ammonium chloride, in antimicrobial coatings on various substrates, demonstrates their potential in creating surfaces resistant to microbial growth (Liu et al., 2013).

Application in Ionic Liquids and Functionalization

  • The use of ionic liquids, including those containing quaternary ammonium chloride, in the dissolution and functionalization of cellulose, opens doors to applications in biomaterials and sustainable technologies (Heinze et al., 2005).

Quantum Dot Research

  • The preparation of colloidal 3-mercaptopropionic acid capped lead sulfide quantum dots, stabilized with a quaternary ammonium halide salt, provides insights into the optical properties of these materials, suggesting applications in nanotechnology and materials science (Reinhart & Johansson, 2017).

Mechanism of Action

Target of Action

3-Aminopropane-1-thiol hydrochloride, also known as (3-Mercaptopropyl)ammonium chloride, primarily targets metal surfaces, specifically gold nanorods (AuNR). It forms a self-assembled monolayer (SAM) of amine-terminated alkanethiol on these surfaces .

Mode of Action

The compound interacts with its target by forming a spacer layer that provides a gap between the metal surface and nanoparticles . This interaction is crucial for the formation of a plasmonic tunneling gap through coulomb blockage .

Biochemical Pathways

Its ability to form a sam on gold nanorods (aunr) suggests it may influence pathways related to photon absorption in photovoltaic and other photo-sensors based devices .

Result of Action

The molecular and cellular effects of 3-Aminopropane-1-thiol hydrochloride’s action primarily involve the formation of a SAM on gold nanorods (AuNR). This results in controlled spacing and enhanced photon absorption in photovoltaic and other photo-sensors based devices .

Action Environment

The action, efficacy, and stability of 3-Aminopropane-1-thiol hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and at temperatures below -20°C for optimal stability . .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-Mercaptopropyl)ammonium chloride involves the reaction of 3-mercaptopropylamine with hydrochloric acid.", "Starting Materials": [ "3-mercaptopropylamine", "Hydrochloric acid" ], "Reaction": [ "Add 3-mercaptopropylamine to a round-bottom flask.", "Slowly add hydrochloric acid to the flask while stirring.", "Heat the mixture to 60-70°C and stir for 2-3 hours.", "Cool the mixture to room temperature and filter the resulting solid.", "Wash the solid with cold water and dry it under vacuum to obtain (3-Mercaptopropyl)ammonium chloride." ] }

CAS RN

7211-54-3

Molecular Formula

C3H10ClNS

Molecular Weight

127.64 g/mol

IUPAC Name

3-sulfanylpropylazanium;chloride

InChI

InChI=1S/C3H9NS.ClH/c4-2-1-3-5;/h5H,1-4H2;1H

InChI Key

GMEDUXHKSSWXSL-UHFFFAOYSA-N

SMILES

C(CN)CS.Cl

Canonical SMILES

C(C[NH3+])CS.[Cl-]

Other CAS RN

7211-54-3

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Mercaptopropyl)ammonium chloride
Reactant of Route 2
(3-Mercaptopropyl)ammonium chloride
Reactant of Route 3
Reactant of Route 3
(3-Mercaptopropyl)ammonium chloride
Reactant of Route 4
Reactant of Route 4
(3-Mercaptopropyl)ammonium chloride
Reactant of Route 5
(3-Mercaptopropyl)ammonium chloride
Reactant of Route 6
(3-Mercaptopropyl)ammonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.